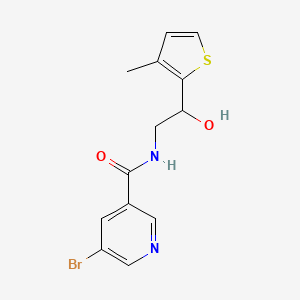
5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide, also known as BTE-Nic, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound has been synthesized using a variety of methods and has shown promising results in several areas of research.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. It has also been shown to induce apoptosis in cancer cells by activating certain proteins.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can have a protective effect on the body. It has also been shown to inhibit the growth of cancer cells and reduce tumor size.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide is that it has shown promising results in several areas of research, including cancer treatment and neuroprotection. It is also relatively easy to synthesize and has a high purity and yield.
However, there are also limitations to using 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research. Additionally, the compound may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide. One area of research is to further elucidate its mechanism of action in order to optimize its use in cancer treatment and neuroprotection. Another area of research is to explore its potential in other areas, such as cardiovascular disease and inflammation.
Conclusion:
In conclusion, 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide is a synthetic compound that has shown promising results in several areas of scientific research. Its potential in cancer treatment and neuroprotection has been extensively studied, and it has also been shown to have other biochemical and physiological effects. While there are limitations to using 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide in lab experiments, further research in this area has the potential to yield important insights into its mechanism of action and its potential for use in various areas of medicine.
Synthesis Methods
The synthesis of 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide involves the reaction of 2-bromo-3-methylthiophene with 2-amino-3-hydroxypyridine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with nicotinoyl chloride to yield 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide has been extensively studied for its potential in several scientific research applications. One of the major areas of research is in the field of cancer treatment. Studies have shown that 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size.
Another area of research is in the field of neuroprotection. Studies have shown that 5-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)nicotinamide can protect neurons from oxidative stress and reduce inflammation in the brain. This has potential implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-8-2-3-19-12(8)11(17)7-16-13(18)9-4-10(14)6-15-5-9/h2-6,11,17H,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNIWXDKZBYTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







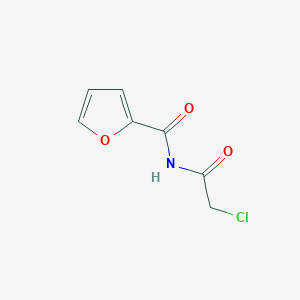

![Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2907548.png)
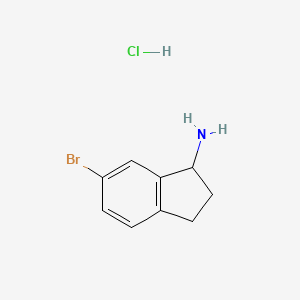
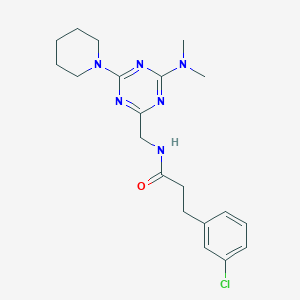
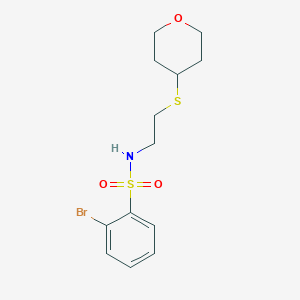
![1-benzyl-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2907555.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2907558.png)